N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide
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Overview
Description
N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes morpholine, piperidine, and phthalazine moieties. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-(morpholin-4-yl)aniline and 4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazine. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)phenyl]benzamide
- N-[2-(piperidin-1-yl)phenyl]benzamide
- 4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazine
Uniqueness
N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide stands out due to its unique combination of structural features. The presence of morpholine, piperidine, and phthalazine moieties in a single molecule provides a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C32H33N5O4 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
N-[2-morpholin-4-yl-5-[4-oxo-3-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C32H33N5O4/c38-29(36-15-7-2-8-16-36)22-37-32(40)26-12-6-5-11-25(26)30(34-37)24-13-14-28(35-17-19-41-20-18-35)27(21-24)33-31(39)23-9-3-1-4-10-23/h1,3-6,9-14,21H,2,7-8,15-20,22H2,(H,33,39) |
InChI Key |
YMEXSHGDCYKIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)N5CCOCC5)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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